7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride
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Overview
Description
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
The compound is expected to have suitable pharmacokinetic properties based on its structural features .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . The compound shows superior cytotoxic activities against certain cell lines, indicating its potential as an effective anti-cancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitropyrazole with formamide, followed by cyclization and chlorination steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization .
Types of Reactions:
Substitution Reactions: The chlorine atom at the 7th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization Reactions: The pyrazolo[4,3-d]pyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as a kinase inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Potential therapeutic agent for the treatment of cancer due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Thioglycoside Derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
Uniqueness: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against CDKs, making it a promising candidate for further drug development .
Properties
IUPAC Name |
7-chloro-1H-pyrazolo[4,3-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4.ClH/c6-5-4-3(1-9-10-4)7-2-8-5;/h1-2H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBXAQMDWOEEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=CN=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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